molecular formula C11H9N5 B3055731 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline CAS No. 66548-77-4

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline

Cat. No. B3055731
CAS RN: 66548-77-4
M. Wt: 211.22 g/mol
InChI Key: CAYPCADMGWNWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline” is a chemical compound that belongs to the class of triazolopyridazines . It has a molecular formula of C11H9N5 . This compound is a significant heterocycle that exhibits broad biological activities .


Synthesis Analysis

The synthesis of triazolopyridazine derivatives involves various methods. One typical mode of constructing these heterocyclic ring systems is cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .


Molecular Structure Analysis

The molecular structure of “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline” consists of a triazolopyridazine core with an aniline substituent . The triazolopyridazine core is a fused ring system containing a pyridazine ring and a 1,2,4-triazole ring .


Chemical Reactions Analysis

Triazolopyridazine derivatives have been found to exhibit a variety of chemical reactions. For instance, they have been used in the synthesis of antiviral and antimicrobial agents . They have also been incorporated into polymers for use in solar cells .

Scientific Research Applications

Future Directions

The future directions for research on “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline” and related compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields such as medicinal chemistry, material chemistry, and agrochemistry .

properties

IUPAC Name

3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-3-1-2-8(6-9)10-4-5-11-14-13-7-16(11)15-10/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYPCADMGWNWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508206
Record name 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline

CAS RN

66548-77-4
Record name 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Reactant of Route 5
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.